beta-Ionylideneacetaldehyde

Description

Historical Perspectives in the Study of Related Isoprenoids and Carotenoid Derivatives

The study of beta-ionylideneacetaldehyde (B141014) is historically rooted in the quest to synthesize Vitamin A and other related retinoids. Early research efforts were directed at constructing the characteristic polyene chain of these molecules, with this compound emerging as a key building block. The synthesis of this intermediate has traditionally started from β-ionone, a readily available precursor. google.comgoogle.com

One of the earlier synthetic approaches involved the Reformatsky reaction, where the condensation of ethyl bromoacetate (B1195939) with β-ionone in the presence of zinc was employed to produce ethyl β-ionylideneacetate. google.comgoogle.com However, this method was hampered by the formation of a mixture of cis and trans isomers, with the desired trans isomer being produced in low yields, rendering the process economically challenging for commercial scale-up. google.comgoogle.com

Another significant historical method is the Wittig reaction. As described in a 1963 publication in the Bulletin of the Chemical Society of Japan, this approach utilized diethyl carboxymethylphosphonate, prepared from triethyl phosphite (B83602) and ethyl bromoacetate, to condense with β-ionone. google.com The resulting ethyl β-ionylideneacetate was then reduced with lithium aluminium hydride to yield β-ionylidene ethanol, which was subsequently oxidized with manganese dioxide to produce this compound. google.com

These early synthetic routes, while foundational, highlighted the primary challenge in working with this compound: maintaining the conjugated trans-polyene system throughout the multi-step synthesis. google.com The difficulties and inefficiencies of these initial methods spurred further research into more stereoselective and commercially viable synthetic pathways.

| Early Synthesis Methods for this compound Intermediates | |

| Reaction | Description |

| Reformatsky Reaction | Condensation of ethyl bromoacetate with β-ionone using zinc. google.comgoogle.com |

| Wittig Reaction | Condensation of β-ionone with diethylcarboxymethylphosphonate. google.com |

Significance within Broader Chemical and Biological Research Fields

The importance of this compound extends across several scientific domains, most notably in synthetic organic chemistry and biochemistry. Its primary significance lies in its role as a pivotal intermediate in the industrial synthesis of Vitamin A (retinol) and its derivatives, such as tretinoin (B1684217) and isotretinoin (B22099). google.comgoogle.comwipo.int These retinoids are of immense pharmaceutical importance, with applications in dermatology for treating conditions like acne and in oncology for their potential anti-cancer properties. google.comgoogle.com The synthesis of these complex molecules relies on the efficient and stereoselective preparation of this compound. google.com

Beyond its role in retinoid synthesis, this compound is recognized for its olfactory properties, described as woody, floral, and fruity, which has led to its use in the flavor and fragrance industry.

From a biological perspective, this compound is studied as an apocarotenoid, a product of the eccentric cleavage of β-carotene. researchgate.net While the central cleavage of β-carotene yields retinal (the precursor to Vitamin A), eccentric cleavage produces a variety of apocarotenoids, including this compound. nih.gov Research in this area investigates the potential biological functions of these metabolites. For instance, studies have explored the role of related apocarotenoids as antagonists of the retinoid X receptor alpha (RXRα), suggesting a possible modulatory role in nuclear receptor signaling. researchgate.net Furthermore, this compound has been identified as an effective inhibitor in the regeneration of rhodopsin and bacteriorhodopsin, indicating its potential to interact with key proteins involved in vision. nih.gov

| Key Areas of Significance for this compound | |

| Field | Application/Role |

| Synthetic Chemistry | Key intermediate for Vitamin A, tretinoin, and isotretinoin synthesis. google.comgoogle.comwipo.int |

| Flavor & Fragrance | Used for its woody, floral, and fruity scent profile. |

| Biochemistry | Studied as a product of β-carotene metabolism. researchgate.netnih.gov |

| Molecular Biology | Investigated for its effects on nuclear receptors and visual pigments. researchgate.netnih.gov |

Current Research Landscape and Emerging Academic Questions

The contemporary research landscape for this compound is focused on optimizing its synthesis and further elucidating its biological activities. A significant area of investigation is the development of more efficient, cost-effective, and environmentally friendly synthetic methods. Modern approaches often employ Horner-Wadsworth-Emmons reactions to achieve higher stereoselectivity of the desired trans isomer of the intermediate ethyl β-ionylideneacetate. google.comresearchgate.net Current patented processes detail the condensation of β-ionone with triethyl phosphonoacetate, followed by reduction and in-situ oxidation to yield this compound with improved efficiency. google.comgoogle.comwipo.int

Emerging academic questions are centered on the precise biological roles of this compound and other eccentrically cleaved carotenoid products. Researchers are exploring whether these compounds have unique signaling functions in vivo. For example, studies are investigating the potential for β-apocarotenoids to act as antagonists for retinoic acid receptors, which could have implications for understanding the health effects of high-dose β-carotene supplementation. nih.gov

Structure

3D Structure

Properties

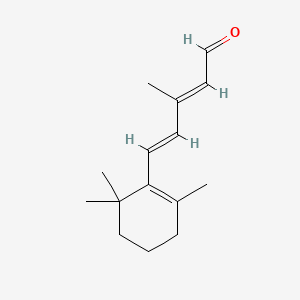

IUPAC Name |

3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9,11H,5-6,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSSCPNCFKJCFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501312875 | |

| Record name | β-Ionylideneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209-68-3 | |

| Record name | β-Ionylideneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1209-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Ionylideneacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501312875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Biogenesis Pathways of Beta Ionylideneacetaldehyde

Occurrence and Distribution in Biological Systems

Plant Biosynthesis and Derived Compounds

In the realm of plant biology, beta-ionylideneacetaldehyde (B141014) is synthesized through the enzymatic cleavage of β-carotene. This process is a key step in the broader pathway of apocarotenoid biosynthesis, which gives rise to a variety of biologically important molecules including hormones, pigments, and signaling compounds. nih.gov The primary enzymes responsible for this cleavage are carotenoid cleavage dioxygenases (CCDs). nih.govrepositorioinstitucional.mx

The biosynthesis of β-carotene itself originates from the plastid-localized methylerythritol 4-phosphate (MEP) pathway, which produces the isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.net Through a series of condensation reactions, the C40 carotenoid backbone of β-carotene is assembled. nih.gov

The pivotal step in the formation of this compound is the specific cleavage of the C9-C10 double bond of β-carotene. This reaction is catalyzed by specific members of the CCD family, such as CCD1. The expression of CCD genes can vary depending on the plant tissue, developmental stage, and in response to environmental stimuli. nih.gov

Once formed, this compound can serve as a precursor for the biosynthesis of other important compounds in plants. For instance, it is a key intermediate in the pathway leading to the production of abscisic acid (ABA), a vital plant hormone involved in stress responses and seed development, through an alternative, zeaxanthin (B1683548) epoxidase-independent route. nih.gov

Table 1: Key Enzymes and Precursors in the Plant Biosynthesis of this compound

| Component | Role | References |

| β-Carotene | Primary C40 carotenoid precursor | nih.gov |

| Carotenoid Cleavage Dioxygenase (CCD) | Enzyme family catalyzing the oxidative cleavage of carotenoids | nih.govrepositorioinstitucional.mx |

| Isopentenyl Pyrophosphate (IPP) | C5 isoprenoid precursor from the MEP pathway | researchgate.net |

| Dimethylallyl Pyrophosphate (DMAPP) | C5 isoprenoid precursor from the MEP pathway | researchgate.net |

Table 2: Compounds Derived from this compound in Plants

| Derived Compound | Biological Significance | References |

| Abscisic Acid (ABA) | Phytohormone involved in stress responses and developmental processes | nih.gov |

Other Natural Sources and Their Biosynthetic Routes

Beyond the plant kingdom, the biosynthesis of this compound has been identified in a range of other natural sources, including algae and various microorganisms. researchgate.netnih.gov The fundamental biosynthetic principle remains the same: the enzymatic cleavage of carotenoids.

Microalgae: Species such as Dunaliella salina are known for their high accumulation of β-carotene, particularly under stress conditions like high salinity and light intensity. youtube.com In these organisms, the carotenoid synthesis pathway is similar to that in plants, involving a series of desaturation and isomerization steps to produce lycopene, which is then cyclized to form β-carotene. nih.gov The subsequent cleavage of β-carotene to yield apocarotenoids, including this compound, is also mediated by carotenoid cleavage dioxygenases. nih.gov

Bacteria and Fungi: Certain bacteria and fungi are also capable of synthesizing carotenoids and, consequently, apocarotenoids. researchgate.net While many bacteria utilize the MEP pathway for isoprenoid precursors, similar to plants and algae, some employ the mevalonate (B85504) (MVA) pathway. researchgate.net The carotenoid biosynthesis pathway in bacteria can differ from that in plants, for instance in the enzymes used for desaturation. However, the final step of cleaving the carotenoid substrate to produce compounds like this compound still relies on the activity of carotenoid cleavage oxygenases. nih.gov

Table 3: Natural Sources of this compound and their Biosynthetic Pathways

| Natural Source | Key Biosynthetic Pathway Features | References |

| Plants | MEP pathway for precursors, CCD-mediated cleavage of β-carotene. | nih.govresearchgate.net |

| Microalgae (Dunaliella salina) | Plant-like carotenoid synthesis, high β-carotene accumulation under stress. | youtube.comnih.gov |

| Bacteria & Fungi | MEP or MVA pathway for precursors, carotenoid cleavage by oxygenases. | researchgate.netnih.gov |

Chemical Synthesis Methodologies of Beta Ionylideneacetaldehyde

Total Synthesis Approaches and Strategies

The total synthesis of beta-ionylideneacetaldehyde (B141014) has been explored through various multi-step approaches, primarily focusing on extending the carbon chain of beta-ionone (B89335) while controlling the stereochemistry of newly formed double bonds. fishersci.bewikipedia.org

Stereoselective Synthesis for Isomeric Control (e.g., 7E, 9Z isomers)

A major challenge in the synthesis of this compound is the stereoselective control of the double bonds, particularly at the C-7 and C-9 positions (or 2E,4E as per IUPAC nomenclature). The goal is typically to achieve the all-trans configuration, often referred to as (7E,9E)-beta-ionylideneacetaldehyde, while minimizing the formation of cis isomers like (7E,9Z)-beta-ionylideneacetaldehyde. fishersci.bewikipedia.orgthegoodscentscompany.com

Early synthetic routes, such as the Reformatsky reaction, often produced mixtures of cis and trans ethyl beta-ionylideneacetates, with a reported ratio of 7:3 (cis:trans). Subsequent saponification and selective crystallization yielded the trans beta-ionylideneacetic acid in very poor yields (approximately 20%). fishersci.bewikipedia.org Similarly, Wittig reactions in earlier methods also led to mixtures of 9-cis and 9-trans isomers, indicating a lack of complete stereoselectivity. fishersci.be

Significant advancements in stereoselective synthesis have involved the use of tricarbonyl iron complexes of beta-ionone. This approach has been shown to improve trans-selectivity, particularly at the C-9 position. For instance, reacting a tricarbonyl iron complex of beta-ionone with lithium acetonitrile (B52724) in tetrahydrofuran (B95107) at -70°C allowed for the selective formation of the nitrile compound, which, upon oxidative decomplexation and DIBAL reduction, afforded the desired trans this compound. wikipedia.org This methodology has been instrumental in enabling the stereoselective synthesis of both (7E,9E)- and (7E,9Z)-beta-ionylideneacetaldehydes, which are key intermediates for different retinoic acid isomers. thegoodscentscompany.com

Key Reaction Methodologies (e.g., Wittig Reactions, Reformatsky Reactions, Condensation Reactions, Oxidation Reactions)

Several fundamental organic reactions form the backbone of this compound synthesis.

Reformatsky Reactions: This reaction involves the condensation of beta-ionone with an alpha-bromo ester (e.g., ethyl bromoacetate) in the presence of zinc. While it extends the carbon chain, it typically yields a mixture of cis and trans isomers of the resulting beta-ionylideneacetate. fishersci.bewikipedia.org

Wittig Reactions (and Horner-Emmons Reactions): Wittig-type reactions are widely employed for carbon-carbon bond formation, especially to create new carbon-carbon double bonds with controlled stereochemistry. An example involves condensing beta-ionone with diethyl carboxymethylphosphonate (derived from triethyl phosphite (B83602) and ethyl bromoacetate) in the presence of a strong base like sodium amide. This yields ethyl beta-ionylideneacetate. fishersci.bewikipedia.org While early applications showed non-stereoselective outcomes (producing 9-cis and 9-trans mixtures), optimized conditions, particularly with triethyl phosphonoacetate in toluene (B28343) and sodium amide, can achieve a 1:7 ratio of 9-cis:9-trans ethyl beta-ionylideneacetate. fishersci.bewikipedia.org

Condensation Reactions: Beyond the Wittig and Reformatsky, other condensation strategies have been explored. The condensation of beta-ionone with lithioacetonitrile (generated from n-butyl lithium and acetonitrile) can yield beta-ionylideneacetonitrile (B133767) with approximately 60% trans selectivity. However, this process often requires chromatographic purification of intermediates and the final product, which is not ideal for industrial scale. fishersci.be this compound itself can also undergo condensation reactions, for instance, with methyl 3-bromomethylbut-3-enoate in the presence of zinc to synthesize compounds like isotretinoin (B22099).

Oxidation Reactions: The final step in many synthetic sequences involves the oxidation of beta-ionylidene alcohol to this compound. Historically, oxidation with manganese dioxide in petroleum ether at room temperature for 24 hours was used. However, this method suffered from long reaction times and poor stereoselectivity. fishersci.be Significant improvements have been achieved by oxidizing beta-ionylidene alcohol in situ with manganese dioxide at elevated temperatures (60-70°C) for a shorter duration (2-4 hours). This optimized process can achieve a yield of over 90% trans this compound with less than 5% of the 9-cis isomer. wikipedia.org

The following table summarizes key reaction methodologies used in the synthesis of this compound and its precursors:

| Reaction Type | Starting Material(s) | Key Reagent(s) | Product/Intermediate | Stereoselectivity/Yield (Notes) | Reference(s) |

| Reformatsky | Beta-ionone, Ethyl bromoacetate (B1195939) | Zinc | Ethyl beta-ionylideneacetate | Mixture of cis and trans (7:3 cis:trans). Poor yield of trans acid. fishersci.bewikipedia.org | fishersci.bewikipedia.org |

| Wittig/Horner-Emmons | Beta-ionone, Diethyl carboxymethylphosphonate | Sodium amide, Tetrahydrofuran | Ethyl beta-ionylideneacetate | Mixture of 9-cis and 9-trans isomers. fishersci.be | fishersci.be |

| Improved Wittig-type | Beta-ionone, Triethyl phosphonoacetate | Sodium amide, Toluene | Ethyl beta-ionylideneacetate | Mixture of 9-cis and 9-trans (1:7 cis:trans). fishersci.bewikipedia.org | fishersci.bewikipedia.org |

| Condensation (Nitrile) | Beta-ionone, Lithioacetonitrile | n-Butyl lithium, Acetonitrile | Beta-ionylideneacetonitrile | ~60% trans selectivity, requires chromatography. fishersci.be | fishersci.be |

| Oxidation | Beta-ionylidene ethanol | Manganese dioxide | This compound | Earlier: long reaction time, non-stereoselective. fishersci.be | fishersci.be |

| Improved Oxidation | Beta-ionylidene alcohol | Manganese dioxide (in situ) | This compound | >90% yield of trans product, <5% 9-cis isomer. wikipedia.org | wikipedia.org |

| Iron Complex Mediated | Beta-ionone tricarbonyl iron complex, Lithium acetonitrile | Cupric chloride, DIBAL | trans this compound (via nitrile) | Improved trans-selectivity at C-9. wikipedia.orgthegoodscentscompany.com | wikipedia.orgthegoodscentscompany.com |

Development of Industrially Advantageous Processes

The development of industrially advantageous processes for this compound synthesis has focused on improving efficiency, yield, purity (especially stereoisomeric purity), and reducing the need for costly and time-consuming purification steps like column chromatography. fishersci.bewikipedia.org

A key industrially relevant process involves a three-step sequence starting from beta-ionone:

Condensation: Beta-ionone is condensed with triethyl phosphonoacetate in the presence of sodium amide and an inert organic solvent (e.g., toluene) to yield ethyl beta-ionylideneacetate. This step generally produces a mixture of 9-cis and 9-trans isomers, but with a predominant trans form (e.g., 1:7 cis:trans ratio). fishersci.bewikipedia.org

Reduction: The resulting ester is then reduced to beta-ionylidene alcohol using a suitable reducing agent like lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL) in an organic solvent. fishersci.bewikipedia.org

Oxidation: The beta-ionylidene alcohol is then oxidized in situ with manganese dioxide at an elevated temperature (60-70°C) for 2 to 4 hours. This improved oxidation step is critical for obtaining high yields (over 90%) of trans this compound with minimal 9-cis isomer content (less than 5%). fishersci.bewikipedia.org

This streamlined process avoids the need for chromatographic purification of intermediates or the final product, making it significantly more appealing for large-scale industrial production. fishersci.bewikipedia.org Beta-ionone itself is a cornerstone building block in many industrial vitamin A syntheses, produced via routes involving citral (B94496) or stepwise carbon skeleton formation.

Chemo-Enzymatic Synthesis Routes

While chemo-enzymatic synthesis offers advantages in terms of stereoselectivity and milder reaction conditions, specific detailed routes for the chemo-enzymatic synthesis of this compound are not widely documented in the publicly available literature. Most reported chemo-enzymatic approaches focus on other classes of compounds, such as propenylbenzene derivatives or glucuronides, leveraging enzymes like lipases, oxidoreductases, or esterases for specific transformations like epoxidation, hydrolysis, or asymmetric reduction. The complexity of the polyene system and the multiple stereocenters in this compound might present unique challenges for the broad application of enzymatic methodologies.

Synthetic Challenges and Innovative Solutions in Polyene Systems

The synthesis of this compound, a polyene system, inherently presents several synthetic challenges, primarily related to the control of stereochemistry and the stability of the conjugated double bonds. fishersci.bewikipedia.org

Primary Challenges:

Maintaining trans configuration: All double bonds in this compound ideally possess a trans configuration. The major synthetic challenge has been to maintain this conjugated trans-polyene system throughout the synthetic route, as cis-trans isomerization can readily occur. fishersci.bewikipedia.org

Stereoselectivity: Early synthetic methods often yielded mixtures of cis and trans isomers, particularly at the C-9 double bond. This poor stereoselectivity directly impacts the yield of the desired trans isomer and necessitates cumbersome and inefficient separation techniques like selective crystallization or column chromatography. fishersci.bewikipedia.org

Purification difficulties: The need for chromatographic purification at intermediate or penultimate stages significantly increases the cost and complexity of commercial production. fishersci.bewikipedia.org

Reaction conditions: Some earlier processes required extended reaction times (e.g., 24 hours for oxidation) or extremely low temperatures, which are less practical for large-scale operations. fishersci.be

Innovative Solutions:

Tricarbonyl Iron Complexes: A significant innovative solution to enhance stereoselectivity, particularly at the C-9 position, involves the formation and manipulation of beta-ionone tricarbonyl iron complexes. This strategy allows for more controlled condensation reactions, leading predominantly to the desired trans isomer. wikipedia.orgthegoodscentscompany.com

Optimized Reaction Conditions: Improvements in reaction conditions, such as the in situ oxidation of beta-ionylidene alcohol with manganese dioxide at elevated temperatures (60-70°C) for a shorter duration (2-4 hours), have dramatically increased the yield and purity of the trans aldehyde, making the process more industrially viable. wikipedia.org

These innovations have been crucial in transforming laboratory-scale syntheses into efficient industrial processes capable of producing this compound with high stereoisomeric purity and yield. fishersci.bewikipedia.org

Metabolism, Degradation, and Biotransformation of Beta Ionylideneacetaldehyde

Biological Degradation Pathways

The biological degradation and transformation of beta-ionylideneacetaldehyde (B141014) are often intertwined with the broader metabolic networks of carotenoids and retinoids. While specific dedicated enzymatic degradation pathways of this compound are not extensively documented, its presence as an intermediate or breakdown product in various biological contexts highlights its dynamic role.

Enzymatic Degradation Mechanisms

Direct enzymatic degradation mechanisms specifically targeting this compound itself are not widely detailed in available research. However, its involvement in metabolic cascades implies enzymatic processes in its formation or subsequent transformations. This compound can be produced through the oxidation of beta-carotene (B85742), a process that can be mediated by enzymes in biological systems fishersci.sejhphs.orgnih.govresearchgate.net. For instance, beta-carotene oxygenase 2 (BCO2) cleaves beta-carotene at non-central double bonds, yielding apocarotenals which can be further metabolized nih.gov.

In some studies, the self-condensation of this compound has been observed to be mediated by substances like proline and the milk whey protein beta-lactoglobulin, hinting at a potential role for enzymatic or protein-assisted reactions in its chemical modifications within biological environments nih.gov. Furthermore, the biosynthesis of vitamin A and its derivatives (like tretinoin (B1684217) and isotretinoin) from precursors often involves a series of enzymatic steps where this compound serves as a key intermediate nih.govwikidata.orgwikipedia.orggoogle.com. This suggests that while it may not be directly degraded by specific enzymes for disposal, it is actively transformed into other biologically active compounds through enzymatic reactions.

Identification of Biological Metabolites

This compound has been identified as a trace product resulting from the free radical oxidation of all-trans retinoic acid and its major metabolite, 5,6-epoxyretinoic acid, when reacted with systems such as the Fenton reagent, peroxidase/H₂O₂, and 13-hydroperoxyoctadecadienoic acid in the presence of Fe(II) wikidata.orgfishersci.semims.comnih.govcolab.wsresearchgate.net. This suggests that it can be a minor biological degradation product of these retinoids under certain oxidative conditions.

Conversely, this compound acts as a pivotal intermediate in the synthesis of vitamin A and its analogs. For instance, it is a key precursor in industrial processes for producing vitamin A, tretinoin, and isotretinoin (B22099), indicating its primary biological relevance often lies in its conversion to other essential biomolecules nih.govwikidata.orgwikipedia.orggoogle.com.

Photodegradation Mechanisms and Environmental Fate

The stability of this compound and its environmental fate are influenced by factors such as light exposure. While specific kinetic data for its photodegradation are limited, inferences can be drawn from studies on structurally similar carotenoids and retinoids.

Light-Induced Transformations

Compounds structurally related to this compound, including retinoids and carotenoids, are known to undergo light-induced transformations, such as photooxidation and photoisomerization jhphs.orgfishersci.nlfishersci.cafishersci.comnih.govnih.govvdoc.pubnsf.govresearchgate.netosti.govtum.de. For instance, beta-carotene degradation is mediated by photooxidation fishersci.seresearchgate.net. Studies on beta-ionyl and ionylidene derivatives have shown photoisomerization, including trans-cis isomerization, and subsequent complex rearrangements under irradiation nsf.govresearchgate.nettum.de. Given the conjugated polyene structure of this compound, it is susceptible to similar light-induced processes, which can alter its chemical structure and potentially lead to degradation products. The stability of vitamin A and its derivatives is known to be affected by light nih.gov.

Influence of Environmental Factors on Degradation

Environmental factors play a crucial role in the degradation of organic compounds, including this compound. These factors typically include ultraviolet (UV) irradiation, temperature fluctuations, pH levels, and microbial activity researchgate.netlipidmaps.orgfishersci.caresearchgate.netfishersci.cayoutube.comresearchgate.netmdpi.comepa.gov.

While direct studies quantifying the influence of these specific environmental factors on the degradation kinetics of this compound are not extensively detailed, its chemical nature suggests general susceptibilities. For instance, increased temperature generally enhances rates of chemical and biological degradation processes researchgate.netlipidmaps.orgresearchgate.net. Similarly, the stability of vitamin A derivatives, for which this compound is a precursor, is sensitive to factors like light and oxygen nih.gov.

Chemical Transformation and Reactivity Studies

This compound exhibits diverse chemical reactivities, which are harnessed in various synthetic pathways and can lead to its transformation under specific conditions.

A prominent reaction involving this compound is aldol (B89426) condensation, where it can undergo self-condensation or cross-condensation reactions lipidmaps.org. Notably, its asymmetric self-condensation can be mediated by catalysts like proline and beta-lactoglobulin nih.gov.

It serves as a critical building block in Wittig reactions, particularly for the synthesis of larger polyene structures such as beta-carotene and retinal analogs youtube.comwikipedia.orgwikipedia.org. For example, beta-carotene can be prepared by a double Wittig reaction involving two equivalents of this compound and a diylide wikipedia.orgwikipedia.org.

Its chemical transformations are also evident in oxidative environments. As observed in studies involving the free radical oxidation of retinoic acid by the Fenton reagent, this compound can be formed as a trace product, indicating its role within oxidative breakdown pathways of retinoids wikidata.orgfishersci.semims.comnih.govcolab.wsresearchgate.net. The industrial synthesis of this compound itself often involves the oxidation of beta-ionylidene alcohol, highlighting its susceptibility to oxidative chemical transformations nih.govwikidata.orgwikipedia.orggoogle.com.

Isomerization is another significant aspect of its chemical behavior, given its conjugated double bond system. Processes that yield various stereoisomers (e.g., cis and trans forms) are important in its synthesis and in the chemistry of related retinoids wikipedia.orggoogle.comnsf.govresearchgate.netosti.govtum.de.

The table below summarizes some key compounds related to this compound and their PubChem CIDs.

Advanced Analytical and Detection Methodologies for Beta Ionylideneacetaldehyde

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating beta-ionylideneacetaldehyde (B141014) from reaction mixtures, impurities, and its stereoisomers, followed by precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the separation, identification, and quantification of volatile and semi-volatile organic compounds measurlabs.com. In GC-MS, components of a sample are first separated based on their differential partitioning between a stationary phase and a mobile gas phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z) measurlabs.com. The resulting mass spectrum acts as a unique fingerprint for each compound, allowing for definitive identification when compared against spectral libraries measurlabs.com.

For this compound, GC-MS can be particularly useful for assessing its purity and identifying any volatile by-products or impurities from its synthesis google.comgoogle.com. The technique is capable of detecting components even in trace amounts measurlabs.com. Given that this compound is an aldehyde, it possesses characteristics suitable for GC-MS analysis, though careful selection of column and temperature programming is necessary to maintain its integrity, especially for potentially thermally labile conjugated systems. Specific applications of GC-MS involve the analysis of essential oils and plant extracts where aldehydes and related compounds are constituents nih.govscholarsresearchlibrary.com.

High-Performance Liquid Chromatography (HPLC) is a robust chromatographic technique used for the separation and quantification of non-volatile or thermally sensitive compounds, as well as for resolving structural isomers researchgate.netelementlabsolutions.com. In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase, separating compounds based on their interactions with both phases elementlabsolutions.com. Detectors, such as UV-Vis or mass spectrometry, are then used to identify and quantify the eluted components elementlabsolutions.com.

HPLC is particularly valuable for this compound due to the existence of various geometric isomers (e.g., E/Z isomers) acs.orgresearchgate.netnih.govpharmaffiliates.com. The efficient separation of these isomers is crucial as their biological activities can differ. For instance, the synthesis of vitamin A and related retinoids often emphasizes specific trans configurations google.comgoogle.com. HPLC can resolve these stereoisomers, providing a reliable method for purity assessment and isomeric ratio determination. Reverse-phase HPLC systems are commonly used for retinoids and their derivatives, allowing for separation based on hydrophobicity acs.orgcolab.ws. Quantitative determination of aldehydes, including beta-hydroxyaldehydes, has been achieved using HPLC after derivatization to form 2,4-dinitrophenylhydrazone derivatives, which improves detectability researchgate.net. The detection limit of such methods for various aldehydes can range from 4.3 to 21.0 µg/L researchgate.net.

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed structural information about this compound, complementing chromatographic separation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds, including complex polyenes like this compound nih.govacs.org. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are widely utilized. ¹H NMR provides information on the number, type, and connectivity of hydrogen atoms, while ¹³C NMR provides similar details for carbon atoms, often revealing the carbon skeleton and functional groups nih.govacs.org.

For this compound, NMR spectroscopy is critical for confirming its chemical structure and, importantly, for verifying the stereochemistry of its conjugated double bonds nih.gov. Chemical shifts and coupling constants derived from NMR spectra are highly indicative of the compound's specific isomeric form (e.g., E or Z configurations at the double bonds) nih.gov. PubChem provides access to ¹³C NMR spectra for this compound nih.gov. In synthetic efforts aimed at producing stereoselective isomers of retinoids, NMR is often used to confirm the isomeric purity and configuration at each step nih.gov. The complexity of the molecule with multiple methyl groups and a cyclohexene (B86901) ring necessitates comprehensive NMR analysis for complete characterization.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations pg.edu.pl. Each functional group absorbs at characteristic frequencies, producing a unique IR spectrum pg.edu.pllibretexts.org.

For this compound, key absorption bands would include:

Carbonyl (C=O) stretch: Aldehydes typically show a strong absorption band for the carbonyl group. For α,β-unsaturated aldehydes, this band is generally observed in the range of 1710-1685 cm⁻¹ libretexts.org. Conjugation tends to lower the stretching frequency compared to saturated aldehydes pg.edu.pluobabylon.edu.iq.

C-H stretch of aldehyde: A characteristic doublet or shoulder often appears around 2830-2695 cm⁻¹ libretexts.orguobabylon.edu.iq.

Carbon-Carbon Double Bond (C=C) stretch: Given the conjugated polyene system in this compound, C=C stretching vibrations would be present, typically in the region of 1660-1600 cm⁻¹ pg.edu.pl.

IR spectroscopy provides rapid qualitative confirmation of the presence of the aldehyde and unsaturated functionalities, which are central to the structure of this compound nih.govpharmaffiliates.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a sample, providing information about the electronic transitions within a molecule technologynetworks.com. It is particularly useful for compounds with extended conjugated π-electron systems, such as this compound, which absorb strongly in the UV and sometimes visible regions libretexts.orguobabylon.edu.iq.

The intense absorption observed in the UV-Vis spectrum for this compound is due to π→π* transitions within its conjugated diene and carbonyl system libretexts.orguobabylon.edu.iq. The wavelength of maximum absorption (λmax) is directly related to the extent of conjugation; longer conjugated systems result in absorption at longer wavelengths libretexts.org. For α,β-unsaturated aldehydes, empirical rules can be used to estimate the λmax, which generally falls in the UV region (e.g., parent α,β-unsaturated aldehyde at 207 nm, with increments for additional conjugation and alkyl groups) uobabylon.edu.iq. UV-Vis spectroscopy is not only used for structural confirmation but also for quantitative analysis based on the Beer-Lambert Law, where the absorbance is directly proportional to the concentration of the analyte technologynetworks.comuobabylon.edu.iq.

Advanced Sample Preparation and Enrichment Strategies

Effective sample preparation and enrichment strategies are crucial for optimizing the analysis of this compound, particularly when dealing with complex matrices or trace quantities. The goal is to isolate the analyte from interfering substances, concentrate it to improve detection limits, and, if necessary, convert it into a more amenable form for analysis measurlabs.com.

Common strategies include:

Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate this compound from aqueous or organic matrices google.com. This involves partitioning the compound between immiscible solvents or adsorbing it onto a solid phase, followed by elution. In synthetic processes, aqueous workup and extraction with organic solvents are common for isolating intermediates like this compound google.comgoogle.com.

Thermal Desorption: For volatile and semi-volatile compounds, thermal desorption can be used to extract and concentrate analytes from solid or air samples before GC-MS analysis measurlabs.com. The sample is heated to vaporize the compounds, which are then collected on an adsorbent trap before being rapidly desorbed into the GC-MS system measurlabs.com.

Derivatization: For compounds that are not sufficiently volatile for GC-MS or lack chromophores for UV detection in HPLC, derivatization can be employed researchgate.net. Aldehydes, including this compound, can be derivatized into more stable or detectable forms, such as 2,4-dinitrophenylhydrazone derivatives, for HPLC analysis researchgate.net. This improves the chromatographic properties and detection sensitivity.

Chromatographic Purification: In preparative settings, column chromatography (e.g., flash chromatography, preparative HPLC) is often used to purify this compound from synthetic by-products and unreacted starting materials, ensuring high purity for subsequent reactions or detailed characterization google.com. This step is critical, especially when commercial processes require high purity of isomers without relying on laborious purification at intermediate stages google.com.

These strategies are vital for overcoming challenges such as matrix effects, low analyte concentrations, and the need for high isomeric purity in the analysis of this compound.

Method Validation and Quality Control in Research

The accurate and reliable quantification and identification of chemical compounds, such as this compound, in various matrices necessitate rigorous method validation and robust quality control measures. Method validation is a documented process that confirms an analytical procedure is suitable for its intended use, ensuring the reliability, consistency, and quality of analytical results demarcheiso17025.comresearchgate.net. This is paramount in scientific research to ensure data integrity and comparability across studies.

The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a globally recognized framework for analytical method validation, outlining key parameters that must be evaluated ijcrt.orgmdpi.com. While specific detailed validation data for this compound are not extensively documented in readily available scientific literature, the general principles and criteria would be applied to any newly developed analytical method for its detection.

Key Parameters for Method Validation:

Specificity/Selectivity: This parameter confirms that the analytical method can accurately measure the target analyte (this compound) without interference from other components present in the sample matrix, including impurities, degradants, or excipients mdpi.comscispace.com. For compounds like this compound, which can exist in various isomeric forms or be present alongside similar carotenoid derivatives, highly selective techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography coupled with diode-array detection or mass spectrometry (HPLC-DAD/MS) are typically employed. GC-MS/MS, for instance, utilizes multiple reaction monitoring (MRM) transitions to enhance specificity by monitoring specific ions, virtually eliminating interferences srce.hr.

Linearity and Range: Linearity establishes the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range mdpi.comscispace.com. The range defines the interval between the upper and lower concentrations of the analyte for which the method has demonstrated acceptable linearity, accuracy, and precision. Calibration curves are constructed by analyzing a series of standard solutions of this compound at different concentrations, and the correlation coefficient (R²) is used to assess linearity, with values typically exceeding 0.999 for good linearity srce.hrjrespharm.com.

Accuracy: Accuracy measures the closeness of the measured value to the true or accepted reference value mdpi.comscispace.com. This is typically assessed by applying the method to samples spiked with known concentrations of this compound. Recovery studies, where a known amount of analyte is added to a blank matrix and then measured, are crucial for evaluating accuracy. Acceptable recovery rates usually fall within a defined percentage range (e.g., 80-120% or tighter, depending on the application and concentration level) demarcheiso17025.comeurl-pesticides.eunih.gov.

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions demarcheiso17025.comijcrt.orgmdpi.com. It is evaluated at three levels:

Repeatability (Intra-day precision): Assessed by analyzing replicate samples by the same analyst using the same equipment on the same day demarcheiso17025.comijcrt.org.

Intermediate Precision (Inter-day precision): Evaluates the variations within the same laboratory but across different days, analysts, or equipment ijcrt.org.

Reproducibility: Assessed through inter-laboratory collaborative studies, though this is often not part of routine in-house method validation jrespharm.com. Precision is commonly expressed as relative standard deviation (RSD or %RSD), with acceptable values often below 5-15% depending on the concentration and matrix complexity ijcrt.orgsrce.hrnih.gov.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified demarcheiso17025.commdpi.comscispace.com. The LOQ is the lowest concentration at which the analyte can be quantitatively determined with acceptable accuracy and precision mdpi.comscispace.com. These limits are critical for methods involving trace analysis.

Robustness: Robustness demonstrates the capacity of a method to remain unaffected by small, deliberate variations in method parameters mdpi.comscispace.com. For chromatographic methods, this could involve minor changes in mobile phase composition, flow rate, column temperature, or pH scispace.com. Assessing robustness helps ensure that the method is reliable under normal usage and minor variations in laboratory conditions.

Quality Control in Research:

Beyond initial validation, continuous quality control (QC) is essential for maintaining the reliability of analytical results over time. This involves the routine use of:

Blanks: To monitor for contamination and matrix interferences dastmardi.ir.

Quality Control Samples (QCs): Prepared at different concentrations (e.g., low, medium, high) and analyzed alongside study samples to monitor the method's performance throughout an analytical run.

Internal Standards: Compounds added to samples at a known concentration to compensate for variations in sample preparation, injection volume, or instrument response mdpi.comnih.gov.

Calibration Check Standards: Analyzed periodically to ensure the continued accuracy of the calibration curve dastmardi.ir.

System Suitability Tests (SSTs): Pre-analysis checks to ensure the chromatographic system is performing adequately before samples are run scispace.comeuropa.eu.

Detailed Research Findings and Data Tables:

Illustrative Example: Hypothetical Validation Data for this compound Detection (GC-MS)

| Validation Parameter | Sub-parameter | Acceptance Criteria (Typical) | Hypothetical Research Finding (Example) |

| Specificity | Interference | No significant interference from matrix components or other compounds. | Baseline separation of this compound from all other matrix components and known degradants observed. [Specificity achieved by monitoring characteristic m/z fragments and retention time using GC-MS in SIM mode]. |

| Linearity | R² Value | > 0.995 | R² = 0.998 over the range 0.01 - 10 µg/mL. |

| Range | Concentration | Defined by linearity, accuracy, and precision. | 0.01 - 10 µg/mL. |

| Accuracy | Recovery (%) | 90-110% (for quantitative assay); 80-120% (for trace analysis). | Mean recovery at three spiked levels (0.05, 1.0, 5.0 µg/mL) was 98.5% ± 3.2%. |

| Precision | Repeatability (%RSD) | < 5% (quantitative); < 15% (trace). | Intra-day %RSD ≤ 4.1% at 1.0 µg/mL. |

| Intermediate Precision (%RSD) | < 10% (quantitative); < 20% (trace). | Inter-day %RSD ≤ 6.8% at 1.0 µg/mL. | |

| LOD | Concentration | Lowest detectable concentration. | 0.005 µg/mL. |

| LOQ | Concentration | Lowest quantifiable concentration. | 0.015 µg/mL. |

| Robustness | %RSD of results under varied conditions | < 10% | No significant change in retention time or peak area observed with ± 0.1 pH unit change in buffer or ± 2% change in flow rate. |

This table provides a conceptual framework for how method validation data would be presented, highlighting the typical parameters and their expected performance for a robust analytical method. Researchers developing new methods for this compound would conduct experiments to generate such data, adhering to international guidelines to ensure the fitness-for-purpose of their analytical procedures.

Biological Function and Mechanistic Role Studies Non Human Specific

Role as a Signaling Molecule in Inter- and Intra-Organismal Communication

Beta-ionylideneacetaldehyde (B141014), an apocarotenoid, is involved in chemical communication between and within non-human organisms. In cyanobacteria, for instance, certain molecules structurally related to this compound, such as butenolides, act as signaling molecules. These compounds share a 2-furanone moiety and are known quorum sensing (QS) mediators in various bacteria, facilitating cell density-dependent gene expression. While direct evidence for this compound as a QS mediator in cyanobacteria is still emerging, the structural similarities to known signaling molecules suggest a potential role in orchestrating microbial community behavior.

Microorganisms, in general, utilize a diverse array of secondary metabolites for communication. nih.gov These chemical signals are crucial for interactions within a species (intra-species) and between different species (inter-species), including interactions with host organisms. nih.gov The study of these signaling molecules is essential for understanding the ecological roles and physiological processes of microbial communities. nih.gov

Involvement in Plant Stress Response Pathways

Plants have evolved intricate signaling pathways to respond to various environmental or abiotic stresses such as drought, salinity, and extreme temperatures. nih.govnih.gov These stress response mechanisms are critical for plant survival and productivity. nih.gov The phytohormone abscisic acid (ABA) plays a central role in mediating these responses. nih.gov

One of the key strategies employed by plants to cope with abiotic stress is the accumulation of compatible solutes, such as glycine (B1666218) betaine (B1666868). researchgate.netnih.gov These molecules help in osmotic adjustment and protect cellular structures from damage. researchgate.netnih.gov The biosynthesis of glycine betaine involves the enzyme betaine aldehyde dehydrogenase (BADH), which is activated in response to stress signals. researchgate.netresearchgate.net This activation is part of a broader signaling cascade that can involve mitogen-activated protein kinase (MAPK) pathways. nih.govresearchgate.net

While this compound is not directly a part of the glycine betaine pathway, its nature as a reactive aldehyde suggests potential interactions with stress-related signaling components. Aldehydes can be involved in various stress-induced metabolic adjustments. Furthermore, the broader family of apocarotenoids, to which this compound belongs, includes molecules that are precursors to important signaling molecules like ABA and strigolactones, which are integral to plant development and stress responses. researchgate.net

| Stress Factor | Key Signaling Molecules/Pathways | Plant Response |

| Salinity | Abscisic acid (ABA), Mitogen-activated protein kinase (MAPK) | Osmotic adjustment, Ion homeostasis |

| Drought | Glycine betaine, Abscisic acid (ABA) | Turgor maintenance, Protection of cellular structures |

| Extreme Temperatures | Reactive oxygen species (ROS), Heat shock factors | Antioxidant defense, Protein stability |

Contribution to Volatile Organic Compound (VOC) Profiles in Ecological Interactions

This compound is a volatile organic compound (VOC) that contributes to the complex scent profiles of various plants. VOCs are crucial for a wide range of ecological interactions, acting as a chemical language between plants and other organisms. researchgate.netnih.gov These interactions include attracting pollinators, deterring herbivores, and even communicating with neighboring plants about potential threats. unipd.it

The emission of VOCs, including apocarotenoids like this compound, can be induced by both biotic (e.g., herbivore attack) and abiotic (e.g., ozone exposure) stressors. nih.govbirmingham.ac.uknih.gov For example, when a plant is damaged by an insect, it may release a specific blend of VOCs that attracts natural enemies of that herbivore, a phenomenon known as indirect defense. nih.govunipd.it

The chemical diversity of VOCs is immense, with major classes including terpenoids, phenylpropanoids/benzenoids, and fatty acid derivatives. nih.govreading.ac.uk this compound falls within the terpenoid category, which is a significant group of compounds involved in plant defense and communication. The specific composition of the VOC blend can convey detailed information about the plant's physiological state and the nature of the stress it is experiencing.

| Type of Interaction | Role of VOCs (including this compound) | Examples of Interacting Organisms |

| Plant-Pollinator | Attraction of pollinators for reproduction | Bees, butterflies, moths |

| Plant-Herbivore | Deterrence of herbivores, attraction of natural enemies | Insects, mammals |

| Plant-Plant | Signaling of threats, allelopathy | Neighboring plants of the same or different species |

| Plant-Microbe | Antimicrobial defense, symbiotic signaling | Bacteria, fungi |

Interactions with Biological Components and Pathways (e.g., Protein Binding, Non-Retinoid Receptor Activation)

The biological effects of this compound and other apocarotenoids are mediated through their interaction with various cellular components. While structurally related to retinoids, studies have shown that this compound does not significantly activate retinoic acid receptors (RARs) α or β. nih.gov This suggests that its biological functions are likely executed through mechanisms other than the classical retinoid signaling pathway. nih.gov

The aldehyde group of this compound is chemically reactive and can potentially form covalent bonds with proteins, a mechanism known as "tethering". This type of interaction can modulate the function of the target protein. For example, in drug discovery research, aldehydes have been used as chemical probes to form reversible imine bonds with lysine (B10760008) residues on proteins, enabling the stabilization of protein-protein interactions.

Furthermore, the interaction of small molecules with proteins can induce conformational changes, affecting their activity. nih.gov Techniques such as UV-Vis spectroscopy and fluorescence quenching can be used to study these interactions. For instance, the binding of ligands can alter the local environment of tryptophan residues in a protein, leading to a change in its fluorescence spectrum. nih.gov

| Interacting Molecule | Type of Interaction | Potential Biological Outcome |

| Proteins (general) | Covalent modification (e.g., imine formation with lysine) | Alteration of protein function |

| Non-retinoid receptors | Non-covalent binding | Activation or inhibition of signaling pathways |

| Enzymes | Substrate or inhibitor binding | Modulation of metabolic pathways |

Functional Contribution to Microbial Processes

Microorganisms are increasingly being engineered for the production of valuable chemicals, including aldehydes like this compound. nih.gov Microbial factories offer a sustainable alternative to traditional chemical synthesis. frontiersin.orgnih.gov The biosynthesis of such compounds in microbes often involves the introduction of heterologous pathways and the optimization of precursor supply. nih.gov

For example, the production of β-ionone, a related compound, has been demonstrated in engineered Saccharomyces cerevisiae and Yarrowia lipolytica. frontiersin.org These processes typically involve the expression of genes for the β-carotene biosynthesis pathway and a carotenoid cleavage dioxygenase (CCD) to cleave β-carotene into β-ionone. Similar strategies could be adapted for the production of this compound.

Aldehydes produced by microbial fermentation can serve as precursors for the synthesis of a wide range of other chemicals. nih.gov The reactivity of the aldehyde group allows for various enzymatic or chemical transformations to generate alcohols, carboxylic acids, amines, and other functional groups. nih.gov This metabolic engineering approach opens up possibilities for the sustainable production of diverse and complex molecules.

| Microbial Process | Role of this compound or Related Compounds | Engineered Organism Examples |

| Biosynthesis | Target product of metabolic engineering | Saccharomyces cerevisiae, Yarrowia lipolytica, Escherichia coli |

| Biotransformation | Precursor for the synthesis of other value-added chemicals | Escherichia coli |

| Signaling | Potential role in quorum sensing and community behavior | Cyanobacteria |

Research on Structural Analogues and Derivatives of Beta Ionylideneacetaldehyde

Synthesis and Characterization of Related Polyenes and Aldehydes

The synthesis of beta-ionylideneacetaldehyde (B141014) and its analogues often starts from β-ionone, a key intermediate. google.com A common industrial process involves the condensation of β-ionone with triethyl phosphonoacetate in the presence of a base like sodium amide to form ethyl β-ionylideneacetate. google.com This ester is then reduced, typically using a reducing agent such as lithium aluminium hydride, to yield β-ionylidene ethanol. google.com Subsequent oxidation of this alcohol with an oxidizing agent like manganese dioxide produces the final product, this compound. google.com

Another synthetic route involves the Wittig reaction, which is a versatile method for forming carbon-carbon double bonds, making it suitable for constructing the polyene chain of these molecules. osu.edu The characterization of these synthesized compounds relies on standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is often used to separate and identify isomers, such as the cis-trans isomers of β-ionylideneacetate. google.com Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are crucial for unambiguously determining the chemical structure and stereochemistry of the final products and intermediates. nih.govnih.gov

| Starting Material | Key Reagents | Intermediate(s) | Final Product |

| β-Ionone | 1. Triethyl phosphonoacetate, Sodium amide2. Lithium aluminium hydride3. Manganese dioxide | Ethyl β-ionylideneacetate, β-Ionylidene ethanol | This compound |

| β-Ionone | Ethyl bromoacetate (B1195939), Zinc | β-Ionylideneacetate | This compound |

Structure-Activity Relationship (SAR) Studies in Defined Biological Systems (Non-Human)

Structure-activity relationship (SAR) studies on derivatives of this compound have uncovered important insights into their biological functions, particularly within the realm of retinoid signaling. Research has shown that several β-apocarotenoids, which are structurally related to this compound, can function as antagonists of retinoic acid receptors (RARs). nih.gov

Specifically, compounds such as β-apo-14′-carotenal, β-apo-14′-carotenoic acid, and β-apo-13-carotenone have been found to antagonize the transactivation of RARs induced by all-trans-retinoic acid (ATRA). nih.gov Competitive radioligand binding assays have demonstrated that these molecules directly compete with retinoic acid for binding to the receptors. nih.gov Molecular modeling studies further support this, indicating that compounds like β-apo-13-carotenone can fit into the ligand-binding pocket of retinoid receptors. nih.gov The antagonistic activity of these β-apocarotenoids suggests a potential regulatory role in retinoid signaling pathways. nih.gov The key structural features influencing this activity are the length of the polyene chain and the nature of the terminal functional group.

| Compound | Biological System | Activity | Key Structural Features |

| β-apo-14′-carotenal | Hep G2 cells | Antagonist of Retinoic Acid Receptors (RARs) | Polyene chain, Aldehyde group |

| β-apo-14′-carotenoic acid | Hep G2 cells | Antagonist of Retinoic Acid Receptors (RARs) | Polyene chain, Carboxylic acid group |

| β-apo-13-carotenone | Hep G2 cells | Antagonist of Retinoic Acid Receptors (RARs) | Polyene chain, Ketone group |

Exploration of Biosynthetic Intermediates and Carotenoid Cleavage Products

This compound is a naturally occurring compound that arises from the oxidative cleavage of carotenoids. osu.edu This process is catalyzed by a family of enzymes known as carotenoid cleavage dioxygenases (CCDs). researchgate.net The primary precursor for many of these compounds is β-carotene, a C40 polyene. researchgate.net

The cleavage of β-carotene can occur in two main ways: centrally or eccentrically. Central cleavage, catalyzed by β-carotene oxygenase 1 (BCO1), splits the β-carotene molecule at the central 15,15' double bond to produce two molecules of retinal, the aldehyde form of vitamin A. osu.edu

Eccentric cleavage, on the other hand, occurs at other double bonds along the carotenoid backbone and is carried out by enzymes like β-carotene oxygenase 2 (BCO2) and other CCDs. osu.eduencyclopedia.pub This process generates a variety of β-apocarotenoids, including this compound (also known as β-apo-11-carotenal). nih.gov Other products of eccentric cleavage include β-apo-8'-carotenal, β-apo-13-carotenone, and β-cyclocitral. osu.eduencyclopedia.pub These cleavage products are not merely degradation products but are considered to have their own distinct biological functions. nih.govresearchgate.net The specific cleavage site determines the resulting apocarotenoid, leading to a diverse array of bioactive molecules. encyclopedia.pub

| Carotenoid Precursor | Cleavage Enzyme Family | Cleavage Type | Key Cleavage Products |

| β-Carotene | β-carotene oxygenase 1 (BCO1) | Central (15,15') | Retinal |

| β-Carotene | β-carotene oxygenase 2 (BCO2), CCDs | Eccentric (e.g., 9',10') | This compound, β-apo-8'-carotenal, β-apo-13-carotenone |

| Zeaxanthin (B1683548) | Carotenoid Cleavage Dioxygenase 2 (CCD2) | Eccentric (7,8 and 7',8') | 3-hydroxy-β-cyclocitral, Crocetin dialdehyde |

Methodological Innovations and Academic Applications of Beta Ionylideneacetaldehyde Research

Use in Metabolic Engineering for Biosynthesis Pathway Elucidation

Metabolic engineering, which involves the targeted modification of cellular metabolic pathways, has been instrumental in enhancing the production of valuable compounds in microbial systems. Beta-Ionylideneacetaldehyde (B141014), as a key intermediate in the carotenoid biosynthetic pathway, plays a significant role in elucidating the complex enzymatic reactions and regulatory mechanisms that govern the synthesis of carotenoids and their derivatives.

Researchers have successfully engineered microorganisms like Saccharomyces cerevisiae and Yarrowia lipolytica for the production of β-carotene and other carotenoids. In these engineered systems, the accumulation or depletion of intermediates such as this compound can provide critical insights into the efficiency of specific enzymatic steps and identify potential bottlenecks in the pathway. For instance, the conversion of β-ionone to β-ionylideneacetaldehyde is a key step in the synthesis of longer-chain apocarotenoids and, ultimately, carotenoids. By modulating the expression of enzymes responsible for this conversion, such as beta-carotene (B85742) cleavage oxygenases (BCOs), researchers can study the flux through the pathway and optimize it for the desired product.

The table below summarizes key enzymes and their roles in the carotenoid biosynthesis pathway, highlighting the position of this compound as a critical intermediate.

| Enzyme Class | Gene Examples | Substrate(s) | Product(s) | Relevance to this compound |

| Carotenoid Cleavage Oxygenase (CCO/BCO) | BCO1, BCO2 | β-carotene, other carotenoids | Retinal, This compound , other apocarotenoids | Directly involved in the formation or degradation of this compound, providing a target for metabolic engineering. |

| Lycopene Cyclase | crtY, LCYB | Lycopene | β-carotene | Establishes the β-ionone ring structure, a precursor to this compound. |

| Phytoene Synthase | PSY, crtB | Geranylgeranyl pyrophosphate (GGPP) | Phytoene | A rate-limiting enzyme early in the pathway that influences the overall pool of precursors for this compound synthesis. |

By overexpressing or knocking out the genes encoding these enzymes, metabolic engineers can manipulate the intracellular concentrations of this compound and other intermediates. The subsequent analysis of these changes helps in mapping the pathway and understanding its regulation.

Application in Chemical Ecology Research Methodologies

Chemical ecology investigates the role of chemical signals in the interactions between organisms. This compound, as a volatile organic compound (VOC), has the potential to act as a semiochemical, a signaling molecule that mediates interactions between plants and insects. While direct research on the specific role of this compound as a semiochemical is emerging, its structural similarity to other known allelochemicals and insect pheromones suggests its involvement in plant defense and insect communication.

The study of such interactions often involves the use of sophisticated analytical techniques to identify and quantify the volatile compounds released by plants and insects. The presence of this compound in the headspace of plants, particularly under stress conditions such as herbivory, would be a strong indicator of its role as a signaling molecule.

Research in chemical ecology often employs the following methodologies where this compound could be a target analyte:

Headspace Sorptive Extraction (HSSE) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are used to collect and identify volatile compounds released by organisms. The identification of this compound in these analyses would be the first step in elucidating its ecological function.

Electroantennography (EAG): This technique measures the electrical response of an insect's antenna to specific chemical compounds. An EAG response to this compound would provide direct evidence of its perception by insects.

Behavioral Assays: These experiments are designed to observe the behavioral response of insects to specific chemical cues. For example, an olfactometer assay could be used to determine if this compound acts as an attractant or repellent to certain insect species.

The potential roles of this compound in chemical ecology are summarized in the table below.

| Potential Role | Interacting Organisms | Putative Function |

| Allelochemical | Plant-Plant, Plant-Microbe | Inhibition of germination or growth of competing plants or microbes. |

| Kairomone | Plant-Insect (Herbivore) | A cue used by herbivores to locate a host plant. |

| Allomone | Plant-Insect (Herbivore) | A defense compound that repels or deters herbivores. |

| Synomone | Plant-Insect (Predator/Parasitoid) | A signal that attracts natural enemies of herbivores. |

Development of Reference Standards for Analytical Research

Accurate and reliable analytical measurements are fundamental to scientific research. The development of certified reference materials (CRMs) is crucial for method validation, calibration of analytical instruments, and ensuring the quality and comparability of analytical data. This compound, with its relevance in the food, fragrance, and pharmaceutical industries, is an important candidate for the development of such reference standards.

The synthesis of a high-purity this compound standard is a prerequisite for its use in analytical research. Several synthetic routes have been developed for the preparation of this compound, often starting from β-ionone. The purity of the synthesized compound is then rigorously assessed using a combination of analytical techniques.

The table below outlines the key analytical techniques used in the certification of a this compound reference standard.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern for identity confirmation. |

| Gas Chromatography (GC) with Flame Ionization Detection (FID) | Assessment of purity and quantification of impurities. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation from isomers and related compounds. |

| Karl Fischer Titration | Determination of water content. |

| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and presence of residual solvents. |

Once certified, the this compound reference standard can be used in a variety of analytical applications, including:

Quality control of food and beverage products: To quantify the concentration of this compound, which contributes to the flavor and aroma profile.

Analysis of essential oils and fragrances: For the identification and quantification of this compound in complex mixtures.

Metabolomics studies: As a standard for the identification and quantification of this compound in biological samples.

Future Research Directions and Open Questions in Beta Ionylideneacetaldehyde Chemistry and Biology

Unraveling Complex Biosynthetic Regulation Networks

The biosynthesis of beta-ionylideneacetaldehyde (B141014) is initiated by the enzymatic cleavage of carotenoids, primarily β-carotene, by Carotenoid Cleavage Dioxygenases (CCDs). However, the precise regulation of this process is far from understood. Future research must focus on elucidating the intricate transcriptional and post-transcriptional control mechanisms that govern the expression and activity of CCD enzymes.

Key open questions include:

Transcriptional Control: While some transcription factors, such as OfWRKY3 and OfERF61 in Osmanthus fragrans, have been identified to regulate CCD genes, the broader network of regulatory proteins remains unknown. frontiersin.org Future studies should aim to identify the full suite of transcription factors that respond to developmental cues (e.g., fruit ripening, flower development) and environmental stresses to modulate this compound production. frontiersin.org

Hormonal and Environmental Signals: How do various plant hormones (like abscisic acid and strigolactones, which are themselves apocarotenoids) and external stimuli (e.g., light intensity, herbivory) integrate to control the flux through the apocarotenoid pathway? nih.gov Understanding this signaling crosstalk is crucial for a complete picture of biosynthetic regulation.

Enzyme Specificity and Regulation: The substrate specificity of different CCD isozymes dictates the types of apocarotenoids produced. nih.gov Research is needed to determine what controls the specific cleavage of β-carotene to yield this compound versus other cleavage products. This includes studying the subcellular localization of enzymes and the impact of post-translational modifications on their activity.

| Research Area | Key Objectives | Potential Methodologies |

| Transcriptional Regulation | Identify novel transcription factors controlling CCD gene expression. | Yeast one-hybrid (Y1H) screening, Chromatin immunoprecipitation sequencing (ChIP-seq), Gene expression profiling (RNA-seq). |

| Signaling Integration | Elucidate the role of plant hormones and environmental stress in pathway regulation. | Hormone treatment experiments, Stress-response assays, Analysis of signaling mutant plants. |

| Enzymatic Control | Characterize the specificity and post-translational regulation of CCD enzymes. | In vitro enzyme assays, Protein mass spectrometry, Subcellular localization studies using fluorescent protein tags. |

Discovery of Novel Biological Functions and Molecular Mechanisms

While this compound is recognized as an intermediate in the synthesis of retinoids and other important molecules, its own intrinsic biological activities are largely unexplored. Apocarotenoids as a class are known to function as signaling molecules, growth regulators, and defense compounds. mdpi.com There is a significant opportunity to discover novel roles for this compound in various biological systems.

Future research should investigate:

Plant Signaling and Development: Does this compound act as a signaling molecule itself, perhaps regulating gene expression or developmental processes like root architecture or flowering time? Recent discoveries of novel apocarotenoid growth regulators like zaxinone in rice suggest that other, yet-unidentified functions for compounds like this compound may exist. frontiersin.org

Ecological Interactions: Volatile apocarotenoids, such as the closely related β-ionone, are known to mediate interactions between plants and insects, acting as attractants for pollinators or deterrents for herbivores. mdpi.com The potential role of this compound as an ecological cue is a rich area for investigation, with implications for agriculture and pest management.

Human Health: Beyond its role as a vitamin A precursor, could this compound or its derivatives have other bioactivities relevant to human health? Exploring its potential interactions with cellular receptors and signaling pathways could uncover new therapeutic applications.

Sustainable and Green Chemistry Approaches for Synthesis

The industrial synthesis of this compound, a key intermediate for vitamin A, often relies on multi-step processes that may use harsh reagents and generate significant waste. google.com There is a pressing need to develop more sustainable and environmentally friendly synthetic routes, aligning with the principles of green chemistry.

Future research should focus on:

Biocatalysis: Utilizing enzymes or whole-cell microbial systems to produce this compound offers a promising green alternative. mdpi.com This could involve engineering microorganisms to express the necessary carotenoid cleavage enzymes, converting a renewable feedstock like β-carotene into the desired product under mild, aqueous conditions. researchgate.net

Heterogeneous Catalysis: Developing solid-supported catalysts can simplify product purification and allow for catalyst recycling, reducing waste. scielo.brresearchgate.net For instance, exploring basic zeolites for condensation reactions in the synthesis pathway could replace traditional homogeneous catalysts. scielo.brresearchgate.net

Atom Economy: Redesigning synthetic pathways to maximize the incorporation of all starting materials into the final product (high atom economy) and minimizing the use of protecting groups and unnecessary derivatization is a core goal of green chemistry.

Q & A

Q. What are the standard protocols for synthesizing beta-Ionylideneacetaldehyde, and how can experimental conditions be optimized to improve yield?

Methodological Answer: this compound synthesis typically involves aldol condensation or oxidation reactions of precursor terpenoids. To optimize yield, systematically vary parameters such as temperature (e.g., 25–80°C), catalyst concentration (e.g., acidic/basic conditions), and reaction time. Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify intermediates and final product purity . Include controls (e.g., blank reactions) to isolate confounding variables. Replicate trials ≥3 times to assess reproducibility, and report uncertainties (e.g., ±5% yield variability due to solvent volatility) .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) for structural confirmation. For NMR, compare observed chemical shifts (e.g., aldehyde proton at δ 9.8–10.2 ppm) with predicted values from computational tools like ChemDraw or ACD/Labs. In MS, ensure molecular ion peaks align with the theoretical m/z (e.g., C₁₃H₁₈O = 190.3 g/mol). Cross-validate results with literature databases (e.g., SciFinder or Reaxys) and report spectral resolution parameters (e.g., 400 MHz for NMR) .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature gradients (e.g., 4°C, 25°C, 40°C). Monitor degradation via UV-Vis spectroscopy (λ_max ~250 nm for conjugated aldehydes) and track impurity formation using thin-layer chromatography (TLC). Report degradation kinetics (e.g., half-life at 40°C) and recommend inert-atmosphere storage (argon/vacuum-sealed vials) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in this compound’s reported reactivity with nucleophiles?

Methodological Answer: Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for nucleophilic addition pathways. Compare theoretical outcomes with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy). If discrepancies arise, evaluate solvent effects (PCM models) or steric hindrance from the ionylidene moiety. Validate models using benchmarked datasets (e.g., NIST Computational Chemistry Comparison) .

Q. What experimental strategies can address conflicting data on this compound’s role in terpenoid biosynthesis pathways?